

An In-depth Technical Guide to the Physicochemical Properties of 9,10-Dibromophenanthrene

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Compound of Interest

Compound Name: 9,10-Dibromophenanthrene

Cat. No.: B099643

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **9,10-Dibromophenanthrene**, focusing on its melting point and solubility. The information herein is curated to support research, development, and quality control activities.

Core Physicochemical Data

The following tables summarize the key quantitative and qualitative data for **9,10-Dibromophenanthrene**.

Table 1: Melting Point of **9,10-Dibromophenanthrene**

Property	Value	Notes
Melting Point	179-180 °C	Recrystallized from heptane[1].

Table 2: Solubility Profile of **9,10-Dibromophenanthrene**

Direct quantitative solubility data for **9,10-Dibromophenanthrene** is not readily available in published literature. However, based on the principles of chemical similarity to other polycyclic aromatic hydrocarbons (PAHs) and related brominated compounds, a qualitative solubility

profile can be inferred. Phenanthrene and its derivatives are generally nonpolar, leading to better solubility in nonpolar organic solvents.[\[2\]](#)

Solvent Class	Predicted Solubility	Rationale & Supporting Data
Nonpolar Aromatic Solvents (e.g., Toluene, Xylenes, Benzene)	Soluble	Aromatic solvents can effectively solvate the phenanthrene ring system through π - π stacking interactions. A related compound, 9,10-dibromoanthracene, was found to be soluble in xylenes, although to a limited extent (29 mM).[3]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)	Likely Soluble	These solvents have the ability to dissolve a wide range of organic compounds. However, for 9,10-dibromoanthracene, dichloromethane was not a highly effective solvent at room temperature.[3]
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)	Sparingly Soluble to Insoluble	The overall nonpolar nature of the molecule limits its interaction with polar solvents. 9-Bromophenanthrene is soluble in acetone.[4]
Polar Protic Solvents (e.g., Alcohols, Water)	Insoluble	The large, nonpolar aromatic structure cannot overcome the strong hydrogen bonding network of protic solvents like water. 9-Bromophenanthrene is sparingly soluble in water but shows good solubility in ethanol.[4]

Aliphatic Hydrocarbons (e.g.,
Hexane, Heptane, Petroleum
Ether)

Sparingly Soluble

While nonpolar, the solvation power of aliphatic hydrocarbons for large PAHs can be limited. The compound can be recrystallized from heptane, indicating solubility at elevated temperatures but likely lower solubility at room temperature.^[1]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of **9,10-Dibromophenanthrene**.

The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is the standard technique for determining the melting point of a crystalline solid.^[5] This method relies on heating a small sample packed in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.^[6]

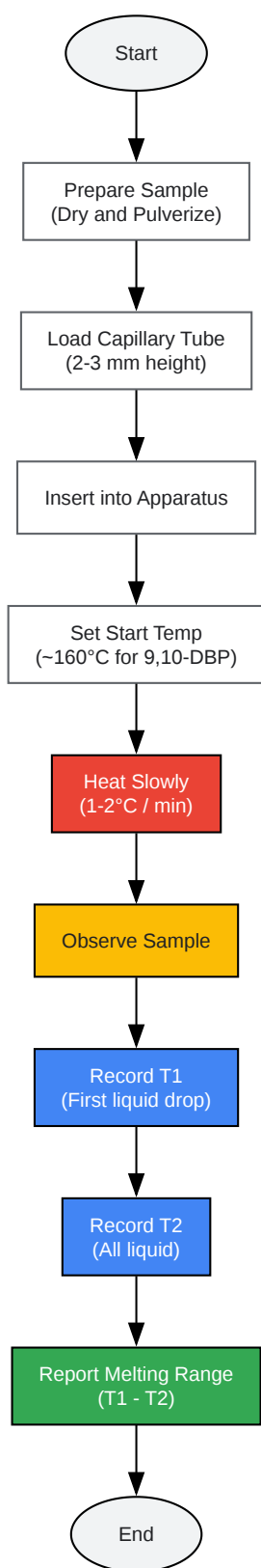
Materials and Equipment:

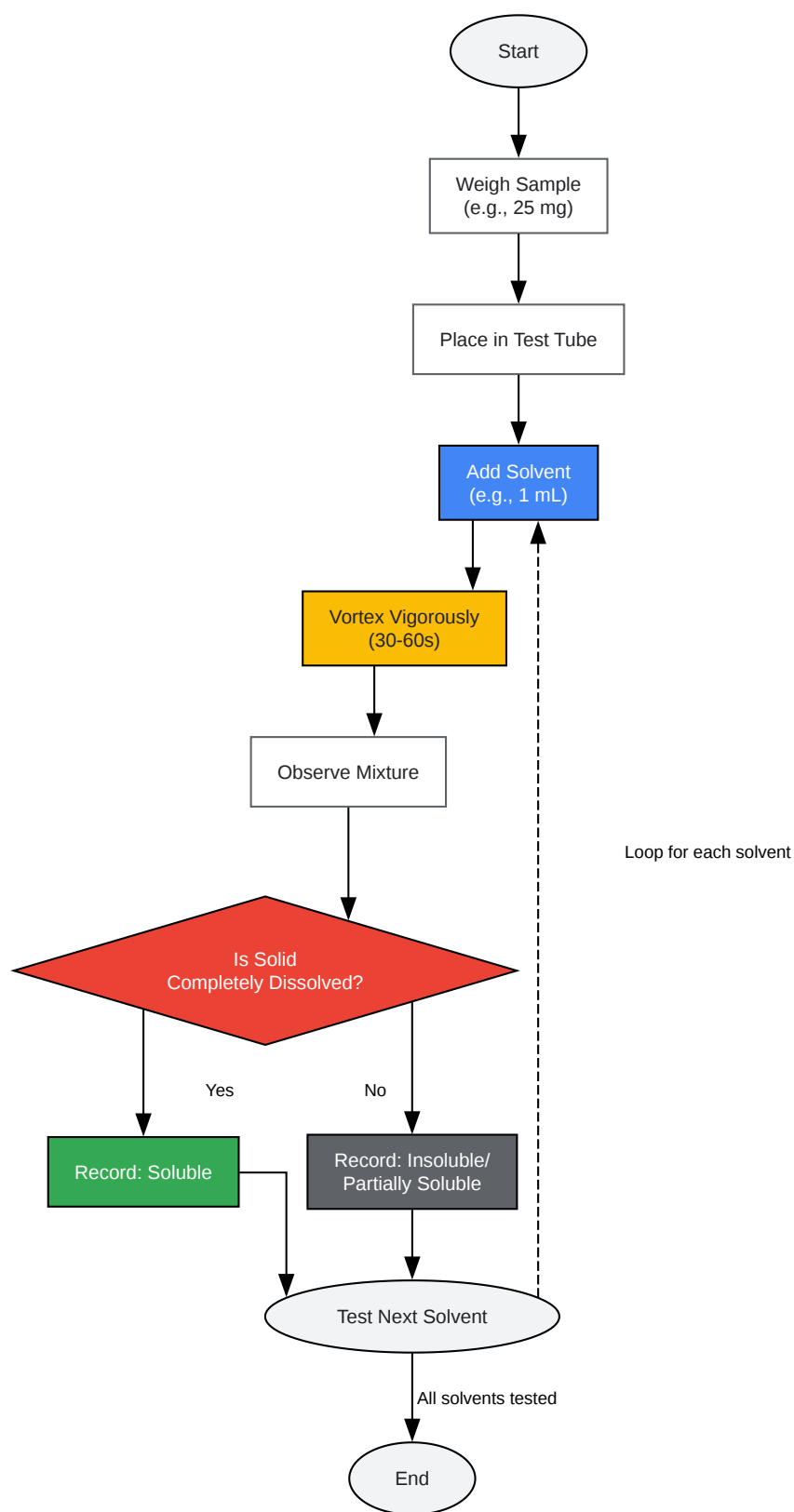
- **9,10-Dibromophenanthrene** sample (dry, powdered)
- Capillary tubes (one end sealed)
- Digital melting point apparatus (e.g., Mel-Temp, Fisher-Johns)
- Mortar and pestle (optional, for pulverizing sample)
- Spatula

Procedure:

- **Sample Preparation:** Ensure the **9,10-Dibromophenanthrene** sample is completely dry, as residual solvent can depress the melting point.^[7] If necessary, gently crush the crystalline sample into a fine powder.

- **Loading the Capillary Tube:** Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.^[8] Repeat until a packed column of 2-3 mm in height is achieved.^[7] An improperly packed or overly filled tube can lead to an artificially broad melting range.^[7]
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.^[7]
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a rapid heating run to quickly identify an approximate range.
- **Accurate Determination:** Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.^[7] Then, adjust the heating rate to a slow ramp of 1-2°C per minute.^[5]
- **Observation and Recording:** Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1). Continue heating and record the temperature at which the last crystal melts into a liquid (T2).^[5]
- **Reporting:** The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (0.5-2°C).^[5]





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